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Compound of Interest

Compound Name: T-1105

Cat. No.: B1682577

This technical support center provides troubleshooting guidance and frequently asked
guestions for researchers encountering issues with the in vitro selection of T-1105 (also known
as favipiravir or T-705) resistant viral mutants.

Frequently Asked Questions (FAQS)

Q1: What is the primary mechanism of action of T-1105?

Al: T-1105 is a broad-spectrum antiviral agent that, after intracellular conversion to its active
form, T-1105 ribofuranosyl-5'-triphosphate (T-705RTP), acts as a purine analogue.[1] It
selectively inhibits the RNA-dependent RNA polymerase (RdRP) of many RNA viruses,
including influenza virus, leading to the termination of viral RNA synthesis.[1] Another key
antiviral mechanism is lethal mutagenesis, where the incorporation of T-1105 into the viral
genome induces a high rate of mutations, resulting in a nonviable viral phenotype.[2]

Q2: Is it difficult to select for T-1105 resistant mutants in vitro?

A2: Early laboratory studies often reported a lack of emergence of resistant viruses, suggesting
a high barrier to resistance.[3][4][5][6] This is partly attributed to its mechanism of lethal
mutagenesis.[2] However, subsequent studies have successfully selected for resistant mutants,
indicating that it is possible under specific experimental conditions.[3][4][5][6]

Q3: What are the known resistance mutations to T-1105 in influenza virus?
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A3: The primary resistance mutation identified in vitro is a lysine-to-arginine substitution at
position 229 (K229R) in the PB1 subunit of the influenza virus RNA-dependent RNA
polymerase.[3][4][5][6] This mutation has been shown to confer resistance across different

influenza A virus strains.[3][6]
Q4: Does the primary resistance mutation affect viral fitness?

A4: Yes, the K229R mutation in the PB1 subunit comes with a fithess cost, leading to
decreased polymerase activity and reduced viral growth.[3][4][5] This fithess cost can be
compensated for by a secondary mutation, such as a proline-to-leucine substitution at position
653 (P653L) in the PA subunit of the polymerase.[3][4][5]

Troubleshooting Guide

This guide addresses common issues encountered during in vitro selection of T-1105 resistant

mutants.
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Problem

Possible Cause(s)

Suggested Solution(s)

No resistant virus emerges

after multiple passages.

The starting drug
concentration is too high,
leading to complete inhibition
of viral replication and
preventing the selection of

mutants.

Start the selection process with
a T-1105 concentration at or
slightly above the EC50 value
for the parental virus.
Gradually increase the drug
concentration in subsequent

passages.[7]

The multiplicity of infection
(MQl) is too low, reducing the
initial genetic diversity of the

viral population.

Use a higher initial MOI to
increase the probability of pre-
existing resistant variants in

the population.[8][9]

The mechanism of lethal
mutagenesis is preventing the
emergence of viable resistant

viruses.[2]

Consider using a lower, less
mutagenic concentration of T-
1105 for initial passages to
allow for the selection of
resistance mutations without
immediately killing the virus

population.

Selected virus shows only a
minor shift in susceptibility to
T-1105.

Only a single resistance
mutation with a high fitness

cost has been selected.

Continue passaging the virus
under drug pressure to select
for compensatory mutations
that can restore viral fithess
and potentially increase the

level of resistance.[3][4]

The phenotypic assay is not
sensitive enough to detect the

change in susceptibility.

Use multiple types of
phenotypic assays for
confirmation, such as plaque
reduction, yield reduction, and

focus inhibition assays.[10][11]

Difficulty confirming resistance

genotypically.

The resistance mutation is not
one of the commonly reported
ones (e.g., PB1 K229R).

Perform whole-genome
sequencing of the resistant
virus to identify novel

mutations in the polymerase
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complex (PB1, PB2, PA) or
other viral genes that may

contribute to resistance.

The resistant population is Plagque-purify the resistant
mixed, and the resistance virus population to isolate and
mutation is not the dominant sequence individual viral
genotype. clones.

Quantitative Data Summary
Table 1: In Vitro Activity of T-1105 (Favipiravir) Against
Influenza Viruses

Virus Strain Cell Line Assay Type EC50 (pM) Reference
Seasonal HIN1
. Plague

(A/Brisbane/59/2  MDCK ) 17.05 [2]
Reduction

007)

Seasonal HIN1
Plague

(A/New MDCK _ 15.07 [2]
Reduction

Jersey/15/2007)

Pandemic HIN1
Plague

(A/Denmark/524/ MDCK ) 15.54 [2]
Reduction

2009)

Pandemic HIN1
Plaque

(A/Denmark/528/ MDCK ) 11.36 [2]
Reduction

2009)

Various Influenza Plague

) MDCK ) 0.19 - 22.48 [10]
A and B strains Reduction

Table 2: Key Amino Acid Substitutions Conferring
Resistance to T-1105 in Influenza A Virus
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Amino Acid . Compensat
L Fitness
Gene Substitutio Effect _— ory Reference
0s
n Mutation
Confers Yes, reduced
PB1 K229R resistance to polymerase PA P653L [3B1141[5]
T-1105 activity
No,
Restores viral
PA P653L i compensator - [3B1141[5]
fitness
y

Experimental Protocols
Protocol 1: In Vitro Selection of T-1105 Resistant Virus
by Serial Passage

This protocol describes a general method for selecting antiviral resistance in cell culture.[7]
e Cell and Virus Preparation:

o Culture a suitable cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza
virus) in appropriate growth medium.

o Prepare a stock of the wild-type virus to be used for the selection.
e Initial Infection and Drug Treatment:
o Seed cells in multiple culture vessels (e.g., T-25 flasks).

o Infect the cells with the virus at a defined multiplicity of infection (MOI). Both low MOI (e.g.,
0.01) and high MOI (e.g., 1) can be used.[8][9]

o After a 1-hour adsorption period, remove the virus inoculum and add medium containing
T-1105 at a concentration near the EC50 value. Also, maintain a parallel culture without

the drug as a control.

» Serial Passaging:
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o Incubate the cultures until cytopathic effect (CPE) is observed.
o Harvest the supernatant containing the virus.

o Use the harvested virus to infect fresh cell monolayers in the presence of the same or an
increased concentration of T-1105.

o Repeat this passaging process for a sufficient number of rounds (e.g., 10-20 passages) or
until a significant reduction in drug susceptibility is observed.

e Monitoring for Resistance:

o Periodically (e.g., every 2-3 passages), titrate the virus and perform a phenotypic assay
(e.g., plaque reduction assay) to determine the EC50 of the passaged virus population.

o Once a resistant phenotype is confirmed, perform genotypic analysis by sequencing the
relevant viral genes (e.g., PB1, PB2, and PA for influenza) to identify mutations.

Protocol 2: Plaqgue Reduction Assay for Phenotypic
Susceptibility Testing

This assay is used to determine the concentration of an antiviral drug that inhibits the formation
of viral plaques by 50% (EC50).

o Cell Seeding:

o Seed confluent monolayers of a suitable cell line (e.g., MDCK) in 6-well plates.
 Virus Dilution and Infection:

o Prepare serial dilutions of the virus stock.

o Infect the cell monolayers with a dilution of the virus that will produce a countable number
of plaques (e.g., 50-100 plaques per well).

o Allow the virus to adsorb for 1 hour.

e Drug Treatment and Overlay:
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o Prepare a series of T-1105 concentrations in an overlay medium (e.g., medium containing
low-melting-point agarose or Avicel).

o After adsorption, remove the virus inoculum and add the overlay medium containing the
different drug concentrations to the respective wells. Include a no-drug control.

e Incubation and Staining:
o Incubate the plates at the optimal temperature for virus replication until plaques are visible.
o Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

e Data Analysis:
o Count the number of plaques in each well.

o Calculate the percentage of plaque reduction for each drug concentration relative to the
no-drug control.

o Determine the EC50 value by plotting the percentage of plague reduction against the drug
concentration and using a dose-response curve fitting model.

Visualizations
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Caption: Workflow for in vitro selection of T-1105 resistant virus.
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Caption: Mechanism of action and resistance pathway for T-1105.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Support Center: T-1105 (Favipiravir) In Vitro
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[https://www.benchchem.com/product/b1682577#t-1105-resistance-mutation-selection-in-
Vitro]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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